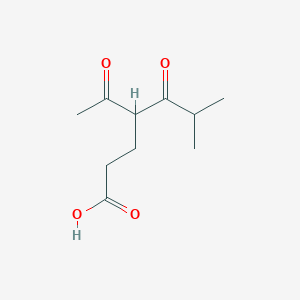

4-Acetyl-6-methyl-5-oxoheptanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

90208-46-1 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-acetyl-6-methyl-5-oxoheptanoic acid |

InChI |

InChI=1S/C10H16O4/c1-6(2)10(14)8(7(3)11)4-5-9(12)13/h6,8H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

KJDDCHZRINKXTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(CCC(=O)O)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetyl 6 Methyl 5 Oxoheptanoic Acid and Analogues

Strategic Approaches to Carbon Skeletal Construction

The assembly of the core structure of 4-Acetyl-6-methyl-5-oxoheptanoic acid hinges on powerful carbon-carbon bond-forming reactions. The choice of strategy is dictated by the need for high control over the placement of functional groups (regioselectivity) and the spatial orientation of atoms (stereoselectivity).

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to avoid the formation of unwanted isomers. For a target like this compound, this involves controlling reactions at specific carbon atoms within a multifunctional precursor.

Regioselectivity : This principle governs where on a molecule a reaction occurs. For instance, in the alkylation or acylation of a diketone precursor, controlling which α-carbon is functionalized is a key regioselective challenge. The use of specific bases, protecting groups, or reaction conditions can direct the formation of a desired enolate, thereby guiding the electrophile to the correct position.

Stereoselectivity : This principle controls the formation of stereoisomers. The carbon at position 6 in the target molecule is a chiral center. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other. This can be achieved using chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one stereoisomer. For example, asymmetric Michael additions are powerful methods for setting stereocenters during C-C bond formation. nih.gov Similarly, enantioselective additions to carbonyls can establish chiral centers with high fidelity. rsc.org

The Michael reaction, or conjugate addition, is a cornerstone of organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com It involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org This strategy is highly effective for synthesizing 1,5-dicarbonyl compounds, a structural motif present in the target molecule.

A plausible Michael addition approach to a precursor of this compound could involve the reaction of a Michael donor, such as the enolate of 3-methyl-2,4-pentanedione, with a Michael acceptor like an acrylate (B77674) ester (e.g., methyl acrylate).

Hypothetical Michael Addition Route:

| Michael Donor | Michael Acceptor | Base | Product Precursor |

| 3-Methyl-2,4-pentanedione | Methyl Acrylate | Sodium Ethoxide (NaOEt) | Methyl 4-acetyl-2,4-dimethyl-5-oxohexanoate |

The mechanism proceeds in three main steps:

Enolate Formation : A base removes an acidic α-proton from the β-diketone (Michael donor) to form a stabilized enolate.

Conjugate Addition : The enolate nucleophilically attacks the β-carbon of the α,β-unsaturated ester (Michael acceptor). chemistrysteps.com

Protonation : The resulting enolate is protonated during workup to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

This product could then be further modified to yield the final heptanoic acid structure. The best Michael reactions often occur when a stable enolate, such as one derived from a β-diketone or β-keto ester, adds to an unhindered α,β-unsaturated ketone or ester. openstax.org

Oxidative cleavage is a powerful method for transforming cyclic molecules or alkenes into linear, difunctional compounds like keto-acids. mdpi.com This strategy involves breaking carbon-carbon double or single bonds and oxidizing the resulting fragments.

A well-established example is ozonolysis, which cleaves C=C double bonds. libretexts.org For instance, the ozonolysis of a suitably substituted 1-methylcyclohexene derivative could yield a linear keto-acid precursor. Following the cleavage of the double bond, an oxidative workup (e.g., with hydrogen peroxide) would produce ketone and carboxylic acid functionalities. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield ketones and aldehydes. libretexts.org

Example of Oxidative Cleavage by Ozonolysis:

| Starting Material | Reagents | Key Intermediate | Final Product Type |

| Substituted Cyclohexene | 1. O₃ 2. Oxidative Workup (H₂O₂) | Ozonide | Diketone or Keto-acid |

| 1,2-Diol | Periodic Acid (HIO₄) | Cyclic Periodate Ester | Aldehydes or Ketones |

This method provides a robust route to linear chains with carbonyl groups at specific positions, determined by the substitution pattern of the starting cyclic alkene. Other reagents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can also achieve this transformation. organic-chemistry.org

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com While its direct application is for arenes, the underlying principle of acylation is broadly applicable in organic synthesis. rsc.orgnih.gov

For aliphatic systems, analogous acylations are crucial for building keto-acid frameworks. The Claisen condensation, for example, is a related process where an ester is acylated by another ester molecule to form a β-keto ester. fiveable.me This reaction is fundamental to creating the β-dicarbonyl system.

Key Acylation Strategies:

| Reaction Name | Reactants | Reagents/Catalyst | Product Type |

| Friedel-Crafts Acylation | Arene + Acyl Halide | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

| Claisen Condensation | Two Ester Molecules | Strong Base (e.g., NaOEt) | β-Keto Ester |

| Crossed Claisen Condensation | Ester + Ketone | Strong Base (e.g., LDA) | β-Diketone |

These acylation reactions are essential tools for constructing the carbon skeleton and installing the ketone functional groups found in this compound and its analogues.

Precursor Development and Transformation Chemistry

Once a basic carbon skeleton is assembled, further chemical transformations are often necessary to arrive at the final target molecule. This involves the functionalization and elaboration of simpler, more accessible precursors.

A viable synthetic strategy involves starting with a commercially available or easily synthesized keto-acid and performing sequential reactions to add the remaining structural features. For example, a simple γ-keto acid could serve as a scaffold.

A hypothetical elaboration could begin with a derivative of 5-oxohexanoic acid. The synthesis could proceed through the following steps:

α-Alkylation : The ester of 5-oxohexanoic acid could be treated with a strong base like lithium diisopropylamide (LDA) to form an enolate at the α-position (C-4), followed by reaction with an alkylating agent like methyl iodide to install the methyl group at what will become the C-6 position of the target.

α-Acylation : The resulting keto-ester could then be acylated at the α-position. This can be achieved by forming another enolate and reacting it with an acylating agent such as acetyl chloride to introduce the acetyl group at the C-4 position.

Hydrolysis : Finally, saponification of the ester group would yield the desired carboxylic acid, this compound.

This stepwise approach allows for the controlled introduction of each functional group, building complexity from a simpler starting material.

Modifications of Alkane Chains and Introduction of Acetyl/Methyl Groups

The construction of the carbon skeleton of this compound requires precise methods for the modification of alkane chains and the regioselective introduction of acetyl and methyl groups. An alkyl group is formed by removing one hydrogen from an alkane chain, resulting in a change from the "-ane" suffix to "-yl". libretexts.org For instance, methane (B114726) (CH₄) becomes a methyl group (-CH₃), and ethane (B1197151) (CH₃CH₃) becomes an ethyl group (-CH₂CH₃). libretexts.orgoit.edu These alkyl groups can then be introduced into a larger molecule. oit.eduoit.edu

The synthesis of such a specifically substituted heptanoic acid backbone can be approached through several strategic disconnections. One common strategy involves the use of malonic ester synthesis or acetoacetic ester synthesis, which allow for the sequential alkylation of a stabilized enolate. For the introduction of the methyl group at the 6-position, a key intermediate could be a derivative of a heptanoic acid precursor that allows for selective alkylation.

The introduction of an acetyl group often involves acylation reactions. Friedel-Crafts acylation is a classic method for introducing an acetyl group to an aromatic ring, though for an aliphatic chain, different strategies are required. mdpi.com One potential route involves the Claisen condensation of a suitable ester with acetone, or the reaction of an organometallic reagent, such as an acetylide equivalent, with an appropriate electrophilic center on the heptanoic acid backbone. The challenge lies in achieving the desired regioselectivity for the introduction of the acetyl group at the 4-position without interfering with the existing functional groups.

Strategies for the formal substitution of a hydrogen atom with a methyl group have been developed, including photocatalytic methods that can functionalize C-H bonds. acs.org Such advanced methods could potentially be applied to a pre-formed heptanoic acid derivative to install the methyl group at the desired position.

Optimization of Reaction Conditions and Methodological Advances

The successful synthesis of a complex molecule like this compound is highly dependent on the optimization of reaction conditions. This includes the careful selection of catalysts, solvents, and other reaction parameters to maximize yield and selectivity.

The formation of the keto-acid functionality is a critical step in the synthesis. Various catalyst systems have been developed for the synthesis of α-keto acids, which can be adapted for γ- and δ-keto acids as well. mdpi.com Transition-metal-catalyzed reactions, such as those involving palladium or rhodium, are often employed for carbonylation reactions to introduce the ketone functionality. mdpi.com For instance, palladium-catalyzed carbonylation of aryl halides can produce α-keto acid esters. mdpi.com Heterogeneous catalysts, such as metal oxides (e.g., CeO₂, ZrO₂, MgO), are also effective for ketonization reactions, particularly in the conversion of carboxylic acids to ketones. mdpi.comresearchgate.netresearchgate.netrsc.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Solvent effects play a crucial role in keto-acid formation and can influence the tautomeric equilibrium between keto and enol forms. researchgate.netrsc.orgacs.org The polarity of the solvent can affect the stability of reactants and transition states, thereby altering reaction rates and product distributions. For instance, in polar solvents, the keto form is often more stable due to strong solvation effects, while nonpolar solvents may favor the enol form. researchgate.net The choice of solvent can also impact the solubility of reagents and catalysts, which is critical for reaction efficiency.

Below is a table summarizing the effects of different catalyst systems on keto-acid synthesis:

| Catalyst System | Reaction Type | Substrates | Products | Key Advantages |

| Palladium/Cobalt | Carbonylation | Aryl Halides | α-Keto Acid Esters | Improved selectivity and substrate scope. mdpi.com |

| Metal Oxides (CeO₂, ZrO₂) | Ketonization | Carboxylic Acids | Ketones | High conversion and selectivity. mdpi.comrsc.org |

| Dirhodium Acetate | Carbenoid Insertion | Aryl Diazoacetates | Aryl α-Keto Esters | High yields. organic-chemistry.org |

| Iron Nanocomposite | Oxidation | Alkenes | α-Keto Acids | Recyclable catalyst, good yields. organic-chemistry.org |

A major challenge in synthesizing this compound is controlling chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for reaction at one position over another. slideshare.net The target molecule contains a carboxylic acid and two distinct ketone groups, all of which are susceptible to nucleophilic attack and enolization.

Achieving selectivity requires careful choice of reagents and reaction conditions. For example, protecting groups may be necessary to temporarily mask one or more functional groups while another is being modified. The inherent differences in the reactivity of the functional groups can also be exploited. The carboxylic acid can be converted to an ester to prevent its interference in reactions targeting the ketone groups. The two ketone groups at the 4- and 5-positions have different steric and electronic environments, which may allow for their selective functionalization under carefully controlled conditions.

Comparative Analysis of Synthetic Routes for Structural Complexity

There are multiple potential synthetic routes to a complex molecule like this compound, each with its own advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most efficient and practical approach.

Biochemical routes, using enzymes or whole-cell systems, are also becoming increasingly viable for the synthesis of complex organic molecules. nih.govresearchgate.net These methods can offer high levels of stereoselectivity and regioselectivity that are often difficult to achieve with traditional chemical methods. nih.govresearchgate.net While a specific biochemical pathway for the target molecule may not be established, the principles of metabolic engineering could potentially be applied to design a de novo pathway. nih.govresearchgate.net

The following table provides a comparative overview of different synthetic strategies:

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule. | Conceptually simple to design. | Often long, leading to low overall yields. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | More efficient, higher overall yields. | Requires more complex planning and fragment synthesis. |

| Biochemical Synthesis | Use of enzymes or microorganisms. | High selectivity, environmentally friendly. nih.govresearchgate.net | May require extensive development of the biological system. nih.govresearchgate.net |

The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.

Biosynthetic Pathways and Enzymatic Transformations of Keto Heptanoic Acids

Hypothetical Biosynthetic Routes and Precursor Utilization

The biosynthesis of 4-Acetyl-6-methyl-5-oxoheptanoic acid can be hypothesized to originate from intermediates of fatty acid and amino acid metabolism. One plausible route involves the extension of a precursor molecule through the addition of acetyl-CoA units, a common mechanism in the biosynthesis of many organic acids. ymdb.ca The branched methyl group suggests a potential link to the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, which generate branched keto-acid intermediates. nih.gov

Another hypothetical pathway could involve the modification of a straight-chain heptanoic acid derivative. This might occur through enzymatic reactions that introduce the acetyl and methyl groups at specific positions on the carbon chain. The oxo (keto) groups at positions C5 and the acetyl group suggest the involvement of oxidation and condensation reactions, likely catalyzed by dehydrogenase and synthase enzymes, respectively.

The precursors for such pathways would likely be drawn from central metabolic pools. Acetyl-CoA, derived from glycolysis or beta-oxidation of fatty acids, would serve as a key building block. ymdb.ca Propionyl-CoA, another common metabolic intermediate, could also potentially be involved in generating the carbon backbone.

Table 1: Plausible Precursors and Enzyme Classes in the Hypothetical Biosynthesis of this compound

| Precursor Molecule | Potential Enzyme Class | Metabolic Origin |

| Acetyl-CoA | Synthase, Thiolase | Glycolysis, Beta-oxidation |

| Propionyl-CoA | Carboxylase | Amino acid catabolism, Odd-chain fatty acid oxidation |

| Branched-chain keto acids | Dehydrogenase Complex | Branched-chain amino acid catabolism |

| Heptanoyl-CoA | Acyl-CoA Dehydrogenase | Fatty acid metabolism |

Enzymatic Conversions Involving Related Oxocarboxylic Acids

The enzymatic transformations of structurally related oxocarboxylic acids provide a framework for understanding the potential metabolic fate of this compound. Key enzymatic reactions in keto-acid metabolism include transamination and the action of oxidoreductases.

Transamination is a crucial biochemical reaction that involves the transfer of an amino group from an amino acid to a keto-acid, resulting in the formation of a new amino acid and a new keto-acid. wikipedia.orgyoutube.com This process is catalyzed by enzymes called aminotransferases or transaminases. chim.lu In the context of this compound, its keto groups could potentially accept an amino group to form a corresponding amino acid, 4-Amino-6-methyl-5-oxoheptanoic acid. nih.gov

A well-studied example of this is the conversion of α-ketoglutarate, a key intermediate in the citric acid cycle, to the amino acid glutamate. wikipedia.org Similarly, studies on branched-chain 2-oxo acids have shown that they undergo transamination to form their corresponding branched-chain amino acids. nih.gov While there is no direct evidence for the transamination of 6-oxoheptanoic acid to 6-aminohexanoic acid, the general principle of transamination of keto acids is a fundamental process in amino acid metabolism. wikipedia.org

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. uwec.eduaatbio.com In keto-acid metabolism, they play a vital role in the decarboxylation and modification of these molecules. nih.gov For instance, pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase are multi-enzyme complexes that catalyze the oxidative decarboxylation of pyruvate and α-ketoglutarate, respectively, feeding into the citric acid cycle. nih.gov

Carboxylic acid reductases (CARs) are another group of oxidoreductases that can convert carboxylic acids to their corresponding aldehydes. researchgate.netnih.gov While typically studied in the context of fatty acids, their broad substrate specificity suggests they could potentially act on keto-heptanoic acids.

The metabolism of other oxocarboxylic acids, such as 2-oxocarboxylic acids, involves a series of reactions including chain extension and modification, which are central to various metabolic pathways like amino acid synthesis. researchgate.netkegg.jp

Interplay with Central Metabolic Pathways

The metabolism of keto-heptanoic acids is expected to intersect with central metabolic pathways. For instance, the metabolism of levulinate (4-oxopentanoate), a related keto-acid, demonstrates clear connections to central metabolism. Levulinate can be reduced to 4-hydroxypentanoate (B1260314) and is catabolized into propionyl-CoA and acetyl-CoA, which are key intermediates in the citric acid cycle and fatty acid metabolism. iitpkd.ac.innih.govnih.govresearchgate.netresearchgate.net

The metabolism of 6-oxoheptanoic acid is also linked to fatty acid oxidation. In some bacteria, 6-hydroxyhexanoate, a related compound, can be oxidized to adipic acid, which then enters beta-oxidation. nih.gov This highlights the potential for ω-oxidation, an alternative to β-oxidation for fatty acid degradation, to be involved in the metabolism of longer-chain oxo-acids. nih.gov The degradation products of this compound, following enzymatic action, would likely enter these central pathways to be used for energy production or as building blocks for other molecules.

Table 2: Summary of Related Oxocarboxylic Acids and their Metabolic Relevance

| Compound | Related Metabolic Pathway | Key Metabolic Products |

| Levulinate (4-oxopentanoate) | 4-hydroxypentanoate metabolism, Citric Acid Cycle | 4-hydroxypentanoate, Propionyl-CoA, Acetyl-CoA iitpkd.ac.innih.govnih.govresearchgate.netresearchgate.net |

| 6-Hydroxyhexanoate | Fatty Acid ω-oxidation | Adipic acid nih.gov |

| α-Ketoglutarate | Citric Acid Cycle, Amino Acid Metabolism | Glutamate, Succinyl-CoA nih.govwikipedia.org |

| Branched-chain 2-oxo acids | Branched-chain Amino Acid Metabolism | Branched-chain amino acids, Acetyl-CoA, Propionyl-CoA nih.govnih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution and reduction reactions.

Carboxylic acids readily undergo esterification in the presence of an alcohol and an acid catalyst. msu.eduopenstax.org This reaction, known as Fischer esterification, is an equilibrium process that can be driven to completion by removing water. msu.edu Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. lookchemmall.comresearchgate.net Due to the lower reactivity of amines compared to alcohols, coupling agents are often employed to facilitate this transformation. khanacademy.org

| Reaction | Reagents | Product |

| Esterification | Methanol, Sulfuric Acid | Methyl 4-acetyl-6-methyl-5-oxoheptanoate |

| Amidation | Ammonia, DCC | 4-Acetyl-6-methyl-5-oxoheptanamide |

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). openstax.orgbritannica.com Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. msu.edu Decarboxylation, the removal of the carboxyl group as carbon dioxide, is typically challenging for simple carboxylic acids but can be facilitated by the presence of a β-carbonyl group, which is not the case in this molecule's primary structure.

| Reaction | Reagents | Product |

| Reduction | Lithium Aluminum Hydride, then H₂O | 4-Acetyl-6-methyl-5-oxoheptan-1-ol |

Reactivity of the Ketone Moiety

The two ketone groups in 4-Acetyl-6-methyl-5-oxoheptanoic acid are susceptible to nucleophilic attack and reactions involving the adjacent α-hydrogens.

In the presence of an acid or base, ketones can exist in equilibrium with their enol or enolate forms, respectively. youtube.com This enolization is the foundation for aldol (B89426) condensation reactions. Intramolecular aldol condensation of this compound could potentially lead to the formation of a cyclic product. The presence of two distinct ketone groups could lead to a mixture of products depending on which α-proton is removed.

The carbonyl carbons of the ketone groups are electrophilic and can be attacked by various nucleophiles. Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide, hemiacetals and acetals with alcohols, and imines with primary amines. Grignard reagents and organolithium compounds can also add to the ketone carbonyls to form tertiary alcohols.

| Reaction | Reagents | Functional Group Formed |

| Cyanohydrin Formation | KCN, H₂SO₄ | Cyanohydrin |

| Acetal Formation | Ethylene Glycol, p-TsOH | Acetal |

| Imine Formation | Methylamine | Imine |

| Grignard Reaction | Methylmagnesium Bromide, then H₃O⁺ | Tertiary Alcohol |

The 1,4-dicarbonyl relationship (specifically the 4-acetyl and 5-oxo groups relative to the carboxylic acid) in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. The reaction of 4-oxocarboxylic acids with hydrazines is a known method for the formation of dihydropyridazinone rings. nih.gov In this case, the γ-keto acid functionality could react with hydrazine (B178648) to form a six-membered dihydropyridazinone ring. This transformation involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration.

| Reactant | Reagent | Product |

| This compound | Hydrazine (N₂H₄) | 6-(1-aminoethylidene)-3-isobutyl-4,5-dihydropyridazin-4-one |

Reactivity of the Branched Alkane Chain

The branched alkane chain of this compound possesses several sites susceptible to chemical modification. The reactivity of this portion of the molecule is largely dictated by the presence of the β-dicarbonyl system and the steric hindrance imposed by the methyl group at the C6 position.

The carbon atoms at the C4, C5, and C6 positions of this compound exhibit distinct reactivities influenced by the adjacent carbonyl groups.

The proton at the C4 position is significantly acidic due to its location between two carbonyl groups, facilitating enolate formation. This enolate is a soft nucleophile and can participate in various substitution reactions. For instance, C-H functionalization strategies, such as sulfenylation, can be employed to introduce new substituents at this position. acs.orgnih.gov While direct experimental data for this compound is not prevalent, the general reactivity of β-diketones suggests that it would readily undergo reactions like alkylation and acylation at the C4 position under appropriate basic conditions.

The C5 and C6 positions are part of a ketone moiety. The C6 position, being an α-carbon to a carbonyl group, has protons that are also acidic, though less so than the C4 proton. This allows for enolate formation and subsequent substitution reactions. Palladium-catalyzed β-C-H functionalization of ketones represents a modern approach to introduce aryl or alkyl groups at this position. nih.govuchicago.edu However, the steric hindrance from the adjacent isopropyl group might influence the feasibility and yield of such transformations.

Elimination reactions involving these positions are less common unless a suitable leaving group is introduced. For example, if a hydroxyl group were to be introduced at C6 via an aldol-type reaction, subsequent dehydration could lead to the formation of an α,β-unsaturated ketone.

A summary of the potential substitution reactions at the C4, C5, and C6 positions is presented in the table below.

| Position | Type of Reaction | Reagents/Conditions | Expected Outcome |

| C4 | Alkylation | Base (e.g., NaH, LDA), Alkyl halide | Introduction of an alkyl group at C4 |

| C4 | Acylation | Base, Acyl chloride/anhydride (B1165640) | Introduction of an acyl group at C4 |

| C4 | Sulfenylation | Metal-free, cross-dehydrogenative coupling | Introduction of a sulfenyl group at C4 acs.orgnih.gov |

| C6 | β-C-H Arylation | Pd catalyst, Aryl halide | Introduction of an aryl group at C6 nih.gov |

| C6 | β-C-H Alkenylation | Pd catalyst, Alkenyl bromide | Introduction of an alkenyl group at C6 uchicago.edu |

Multi-Component Reactions Involving this compound as a Keto-Acid Component

The presence of both a β-dicarbonyl system and a carboxylic acid functionality makes this compound a valuable substrate for multi-component reactions (MCRs) to synthesize complex heterocyclic structures. The 1,3-dicarbonyl moiety is a classic precursor for the formation of five- and six-membered rings.

A prominent example of such a transformation is the synthesis of pyrazole (B372694) and pyridazine (B1198779) derivatives through condensation with hydrazine and its derivatives. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govliberty.edumdpi.com The reaction with hydrazine can proceed through two main pathways, depending on which carbonyl group undergoes the initial nucleophilic attack.

In the case of this compound, the two carbonyl carbons (at C3 and C5) are sterically and electronically distinct. The acetyl carbonyl at C3 is generally more reactive towards nucleophilic attack than the ketone carbonyl at C5, which is sterically hindered by the adjacent isopropyl group.

The general mechanism for the formation of a pyrazole involves the reaction of the β-diketone with hydrazine, leading to a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. nih.gov

Similarly, pyridazine synthesis can be achieved from 1,3-dicarbonyl compounds, although this often requires a subsequent oxidation step to form the aromatic pyridazine ring. organic-chemistry.orgnih.govliberty.edu

The following table outlines the expected products from the multi-component reaction of this compound with hydrazine.

| Reactant | Product Type | Heterocyclic Ring | Potential Substituents on the Heterocycle |

| Hydrazine (H₂N-NH₂) | Pyrazole | Pyrazole | Methyl, carboxymethyl, and isobutyl groups |

| Hydrazine (H₂N-NH₂) | Pyridazine | Pyridazine | Methyl, carboxymethyl, and isobutyl groups |

The regioselectivity of the cyclization would be an important aspect to consider in these syntheses, as the unsymmetrical nature of the β-dicarbonyl moiety can lead to the formation of isomeric products.

Computational and Theoretical Studies on Keto Carboxylic Acid Structures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the three-dimensional structure and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing insights into its geometry, stability, and spectroscopic characteristics.

The presence of multiple single bonds in 4-Acetyl-6-methyl-5-oxoheptanoic acid allows for significant conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that correspond to minima on the potential energy surface. The collection of all possible conformations and the energy barriers between them constitutes the molecule's energy landscape. frontiersin.orgrsc.orgnih.gov

Computational methods can systematically explore this landscape. By rotating the dihedral angles of the molecule's backbone and side chains, different geometries are generated. The energy of each geometry is then calculated, typically using DFT methods like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or def2-TZVP), to identify low-energy, stable conformers. arxiv.orgmdpi.com For a molecule like this compound, key areas of flexibility would include rotation around the C-C bonds of the heptanoic acid chain.

The stability of different conformers is influenced by a combination of factors, including steric hindrance between bulky groups (like the acetyl and isobutyryl moieties) and the potential for stabilizing intramolecular interactions, such as hydrogen bonds. For instance, the carboxylic acid proton could form a hydrogen bond with one of the ketone oxygens, leading to a more compact, cyclic-like structure. DFT calculations can quantify the energy differences between these conformers, predicting their relative populations at a given temperature. Studies on other flexible dicarboxylic acids have shown that multiple conformations can coexist, with their stability being highly sensitive to their environment. nih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative, based on principles of conformational analysis, as specific data for this molecule is not available.

| Conformer | Description | Key Dihedral Angles (Illustrative) | Potential Stabilizing Interactions | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Linear/Extended | The carbon chain is in a fully extended, zig-zag conformation. | C2-C3-C4-C5 ≈ 180° | Minimizes steric repulsion. | 0 (Reference) |

| Folded (H-Bonded) | The chain folds back to allow an intramolecular hydrogen bond between the carboxylic acid -OH and the C5-keto oxygen. | Variable | Intramolecular H-bond | -5 to -15 |

| Gauche Conformer | Rotation around the C3-C4 bond leads to a "kinked" chain. | C2-C3-C4-C5 ≈ ±60° | May be higher in energy due to steric clash unless other interactions compensate. | +2 to +8 |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be used to validate experimental findings or identify unknown compounds. DFT can be used to calculate vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. nih.gov

A particularly powerful application is the prediction of mass spectrometry (MS) fragmentation patterns. soton.ac.uk In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. DFT can be used to model this process by calculating the energies of the parent ion and various potential fragment ions and the transition state energies for the fragmentation pathways. researchgate.netnih.gov

For this compound, ionization would likely produce a molecular ion [M]+• or a protonated molecule [M+H]+. DFT calculations could then predict the most likely fragmentation pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are weak points. Cleavage at these positions is a common fragmentation pathway for ketones. For this molecule, this could lead to the loss of an acetyl radical (•CH3CO) or an isobutyryl radical (•(CH3)2CHCO).

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the ketone groups in the main chain due to the lack of a γ-hydrogen, analogous rearrangement processes involving the carboxylic acid group could be computationally explored.

Decarboxylation: Loss of CO2 from the carboxylic acid group is another highly probable fragmentation pathway, especially upon energetic ionization.

By comparing the calculated energies of these pathways, a theoretical mass spectrum can be constructed and compared with experimental data to confirm the molecule's structure. unlp.edu.ar

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows chemists to visualize and analyze the intricate steps of a chemical reaction, including the high-energy, transient structures known as transition states. This provides a deep understanding of reaction kinetics and mechanisms that is often inaccessible through experimental means alone.

For this compound, a key chemical transformation is decarboxylation, a reaction common to β-keto acids. nih.gov This molecule is a β,δ-diketo acid. The ketone at the C5 position is beta to the carboxylic acid group, making it susceptible to decarboxylation upon heating.

Computational studies on the decarboxylation of simpler β-keto acids have shown that the reaction proceeds through a concerted, cyclic six-membered transition state. nih.govmasterorganicchemistry.comacs.org In this mechanism, the carboxylic acid proton is transferred to the β-carbonyl oxygen at the same time as the C-C bond between the carboxyl group and the alpha-carbon breaks. DFT calculations can locate the precise geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. acs.org Studies have shown that solvent effects can influence this barrier, but the cyclic mechanism is generally favored over charged intermediates. masterorganicchemistry.com Applying this model to this compound would predict the formation of 4-acetyl-6-methyl-2-heptanone and carbon dioxide via a similar transition state.

Table 2: Calculated Activation Barriers for Decarboxylation of Representative β-Keto Acids

| Compound | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Formylacetic Acid | MP4SDTQ/6-31G//MP2/6-31G | 28.6 | nih.gov |

| Formylacetic Acid (anion) | MP4SDTQ/6-31+G//MP2/6-31+G | 20.6 | nih.gov |

| α,α-dimethylacetoacetic acid | (not specified) | 26.7 | nih.gov |

Photochemistry involves reactions initiated by the absorption of light. Aldehydes and ketones are well-known to undergo characteristic photochemical reactions known as Norrish type I and type II processes. wikipedia.org Computational simulations can model the dynamics of the molecule in its electronically excited state to predict the likely outcomes.

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of a bond adjacent to the carbonyl group after photoexcitation. youtube.com For this compound, there are three potential α-cleavage sites, two next to the C5 ketone and one next to the C2 acetyl ketone. Computational studies on similar dicarbonyls show that cleavage of the central C-C bond between the two carbonyls is often energetically favored. acs.org This would lead to the formation of two acyl radicals. Alternatively, cleavage of the terminal C-C bonds would produce an alkyl and an alkylglyoxyl radical. acs.org The resulting radicals can then undergo further reactions like decarbonylation (loss of CO).

Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org This biradical can then cleave to form an enol and an alkene or cyclize. For this compound, a classic Norrish type II reaction is unlikely as there are no γ-hydrogens on the main chain relative to the ketone groups. However, computational studies could explore alternative hydrogen abstraction pathways if the molecule adopts a specific folded conformation.

Simulations of these photodissociation dynamics can predict the quantum yields of different products and the distribution of energy among them, providing a detailed picture of the molecule's fate upon exposure to UV light. nih.gov

Intermolecular Interactions and Solvation Effects

The behavior of this compound is strongly influenced by its interactions with neighboring molecules, whether they are other molecules of the same type or solvent molecules. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ketone groups are hydrogen bond acceptors.

Computational studies on carboxylic acids consistently show that they readily form strong, hydrogen-bonded dimers in nonpolar solvents and in the solid state. researchgate.netacs.org This dimerization involves the formation of two hydrogen bonds between the carboxyl groups of two molecules in a cyclic arrangement. DFT calculations can accurately predict the geometry and binding energy of such dimers. mdpi.com

When dissolved in a solvent, the solvent molecules compete with these intermolecular interactions. cdnsciencepub.com

In nonpolar solvents (e.g., toluene), the formation of carboxylic acid dimers is highly favorable.

In polar aprotic solvents (e.g., DMSO), the solvent molecules can act as strong hydrogen bond acceptors, disrupting the self-association of the acid and forming strong acid-solvent hydrogen bonds. mongoliajol.info

In polar protic solvents (e.g., water), a complex network of hydrogen bonds is formed between the solute and solvent. Water can interact with the carboxylic acid group (as both a donor and acceptor) and the ketone groups (as a donor). researchgate.net

Computational models, such as Polarizable Continuum Models (PCM) or methods combining quantum mechanics with molecular mechanics (QM/MM), are used to simulate these solvation effects. These models help predict how the solvent influences conformational preferences and reactivity. For example, a polar solvent would likely stabilize more extended conformations of this compound by solvating the individual polar groups, potentially disfavoring intramolecularly hydrogen-bonded structures. researchgate.net

Derivatives and Analogues: Synthesis, Characterization, and Structural Analysis

Synthesis of Novel Structural Analogues with Modified Ketone and Carboxyl Functionalities

The synthesis of novel structural analogues of 4-Acetyl-6-methyl-5-oxoheptanoic acid often involves strategic modifications of its ketone and carboxyl functionalities to modulate its physicochemical properties and biological activity. General methodologies for the transformation of ketones and carboxylic acids are widely applicable in this context.

The ketone group can be a target for various modifications. For instance, reduction reactions can convert the ketone to a secondary alcohol, introducing a new chiral center and hydrogen-bonding capabilities. Alternatively, reductive amination can be employed to introduce nitrogen-containing functional groups, yielding amino acid-like structures. The carboxyl group, on the other hand, can be converted into a variety of functional groups such as esters, amides, and acid chlorides. Esterification with different alcohols can alter the lipophilicity and steric bulk of the molecule. Amidation, through coupling with various amines, can introduce a wide array of chemical diversity, potentially leading to compounds with new biological activities. These transformations rely on well-established synthetic protocols in organic chemistry.

Development of Functionalized Derivatives for Specific Chemical Applications

The inherent functionalities of this compound make it a valuable scaffold for the development of derivatives with specific applications in chemistry and biology.

Role as Linkers in Bioconjugation Strategies

The bifunctional nature of keto acids like this compound and its analogues, such as 6-oxoheptanoic acid, makes them suitable for use as crosslinkers in bioconjugation. The ketone or aldehyde functionality provides a reactive handle for covalent modification, while the carboxylic acid allows for attachment to other molecules.

A key strategy involves the formation of hydrazones. Hydrazide derivatives of molecules of interest can react with the ketone group of the keto acid linker under mild, aqueous conditions to form a stable hydrazone linkage. oup.com This bioorthogonal reaction is highly specific and does not interfere with other functional groups typically found in biological systems. oup.com The resulting conjugate can then be further functionalized at the carboxylic acid terminus. For example, the carboxylic acid can be activated, often using carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to form an amide bond with an amine-containing biomolecule, such as a protein or a peptide. This approach allows for the site-specific labeling and crosslinking of biomolecules. While specific examples utilizing this compound are not prevalent in the literature, the principles of using keto acids and their hydrazide derivatives in bioconjugation are well-established. Structurally similar molecules like 6-aminohexanoic acid are commonly used as flexible linkers in various biologically active structures, highlighting the utility of such carbon chains in connecting different molecular entities. nih.gov

Interactive Data Table: Common Reactions in Bioconjugation Involving Keto Acid Functionalities

| Reactive Group on Linker | Reactive Group on Biomolecule | Resulting Linkage |

| Ketone | Hydrazide | Hydrazone |

| Carboxylic Acid | Amine | Amide |

| Ketone | Aminooxy | Oxime |

Intermediate in the Synthesis of Complex Organic Molecules

Keto acids are valuable intermediates in the synthesis of more complex organic molecules. A notable example is their use as side-chain precursors in the enzymatic synthesis of new penicillins. nih.govasm.orgnih.gov The core structure of penicillin, 6-aminopenicillanic acid (6-APA), can be acylated with various side chains to produce a wide range of penicillin analogues with different antibacterial activities. nih.gov

In vitro enzymatic synthesis has been successfully employed to create novel penicillins incorporating keto acid side chains. nih.govasm.orgnih.gov This process typically involves two key enzymes: a phenylacetyl coenzyme A (CoA) ligase and an acyl-CoA:6-aminopenicillanic acid acyltransferase. The keto acid is first activated by the ligase to form a ketoacyl-CoA thioester. This activated side chain is then transferred to the 6-amino group of 6-APA by the acyltransferase, yielding the final penicillin derivative.

A study demonstrated the synthesis of seven different penicillins with keto acid side chains, including those derived from α-ketobutyric acid, γ-ketovaleric acid, and ε-ketoheptanoic acid. nih.gov The resulting novel penicillins were characterized and their biological activities were assessed. nih.gov This enzymatic approach offers a high degree of specificity and avoids the need for harsh chemical reagents, making it an attractive method for generating libraries of new penicillin analogues for antimicrobial screening. nih.gov

Interactive Data Table: Examples of Keto Acids Used in the Enzymatic Synthesis of Novel Penicillins

| Keto Acid Side Chain Precursor | Resulting Penicillin Side Chain |

| α-Ketobutyric acid | 2-Oxobutanoyl |

| β-Ketobutyric acid | 3-Oxobutanoyl |

| γ-Ketovaleric acid | 4-Oxopentanoyl |

| α-Ketohexanoic acid | 2-Oxohexanoyl |

| δ-Ketohexanoic acid | 5-Oxohexanoyl |

| ε-Ketoheptanoic acid | 6-Oxoheptanoyl |

| α-Ketooctanoic acid | 2-Oxooctanoyl |

Data sourced from Ferrero et al., 1991. nih.gov

Stereochemical Aspects of Derivative Synthesis

The synthesis of derivatives of this compound often involves the creation or modification of stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The presence of a chiral center at the 4-position of the heptanoic acid backbone means that any reactions at or adjacent to this center must be carefully controlled to achieve the desired stereoisomer.

General strategies for the asymmetric synthesis of keto acids and their derivatives are applicable in this context. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high levels of enantioselectivity. For instance, the stereoselective reduction of a ketone to a secondary alcohol can be achieved using chiral reducing agents. Similarly, the α-alkylation of the ketone can be performed stereoselectively using chiral bases or phase-transfer catalysts.

While specific studies on the stereoselective synthesis of derivatives of this compound are limited, the broader field of asymmetric synthesis provides a robust toolkit for controlling the stereochemical outcome of such transformations. The principles of stereochemical control are fundamental to ensuring the synthesis of a single, desired stereoisomer, which is often crucial for the biological activity and therapeutic efficacy of complex organic molecules.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For oxocarboxylic acids like 4-Acetyl-6-methyl-5-oxoheptanoic acid, soft ionization techniques such as electrospray ionization (ESI) are commonly used. ESI allows the molecule to be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Further structural details can be obtained using tandem mass spectrometry (MS/MS), for which instruments like an electrospray ionization triple quadrupole-MS/MS-TOF are well-suited. In this technique, the precursor ion of the target molecule is isolated, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, offering insights into its functional groups and connectivity. For this compound, fragmentation would likely involve the loss of neutral molecules such as water (H₂O), carbon dioxide (CO₂), and cleavage at the keto- and acetyl- functionalities.

| Ion Type | Calculated m/z | Hypothetical Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 201.1127 | 201.1129 | +1.0 |

| [M+Na]⁺ | 223.0946 | 223.0943 | -1.3 |

| [M-H]⁻ | 199.0970 | 199.0974 | +2.0 |

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₆O₄)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Lost Fragment |

| 199.0974 | 155.1075 | 43.9899 | CO₂ |

| 199.0974 | 181.0869 | 18.0105 | H₂O |

| 199.0974 | 142.0837 | 57.0137 | C₃H₅O |

Table 2: Potential Fragmentation Pathways of the [M-H]⁻ ion in an MS/MS experiment.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule. The chemical shift of a proton signal indicates its electronic environment, the integration gives the relative number of protons of that type, and the splitting pattern (multiplicity) reveals information about neighboring protons. For this compound, distinct signals would be expected for the protons of the two different methyl groups, the methylene (B1212753) groups in the chain, and the methine protons.

¹³C NMR spectroscopy provides a signal for each unique carbon atom, with chemical shifts indicating the type of carbon (e.g., carbonyl, aliphatic). To establish the complete molecular structure, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed to map out the correlations between protons and carbons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (isobutyl) | ~0.95 | Doublet | 6H |

| CH₂ (C3) | ~1.90 | Multiplet | 2H |

| CH (isobutyl) | ~2.15 | Multiplet | 1H |

| CH₃ (acetyl) | ~2.25 | Singlet | 3H |

| CH₂ (C2) | ~2.50 | Triplet | 2H |

| CH (C4) | ~3.60 | Triplet | 1H |

| COOH | ~11-12 | Broad Singlet | 1H |

Table 3: Predicted ¹H NMR Spectral Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C7 (isobutyl) | ~22.5 |

| C3 | ~28.0 |

| C6' (acetyl) | ~29.5 |

| C2 | ~34.0 |

| C6 (isobutyl) | ~41.0 |

| C4 | ~58.0 |

| C1 (acid) | ~178.0 |

| C5' (acetyl) | ~207.0 |

| C5 | ~210.0 |

Table 4: Predicted ¹³C NMR Spectral Data for this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities and for quantifying its amount. The choice of technique depends on the compound's properties, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of organic compounds in a mixture. core.ac.uk Due to the low volatility of carboxylic acids, this compound would likely require a derivatization step, such as esterification, to convert it into a more volatile analyte before GC-MS analysis. The compound is then identified based on its retention time and the mass spectrum of the derivatized product.

High-Performance Liquid Chromatography (HPLC) is often better suited for the analysis of polar, non-volatile compounds and can be used to assess purity and for quantification. A common approach would be reversed-phase HPLC with a C18 column. The mobile phase would typically be a gradient mixture of an aqueous solution (often containing an acid like formic acid) and an organic solvent such as acetonitrile. Purity is assessed by the area percentage of the main peak, and quantification is achieved by comparing the peak area to that of a calibration curve generated from known standards.

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Common Detector |

| GC-MS (with derivatization) | Non-polar capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) |

| HPLC | Reversed-phase C18 | Water/Acetonitrile gradient with formic acid | UV-Vis or Mass Spectrometer (MS) |

Future Directions in 4 Acetyl 6 Methyl 5 Oxoheptanoic Acid Research

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of complex molecules like 4-Acetyl-6-methyl-5-oxoheptanoic acid is an area ripe for innovation, particularly with the increasing emphasis on sustainable chemical practices. ispe.orgnih.gov Future research will likely focus on developing novel synthetic pathways that are not only efficient but also environmentally benign.

The adoption of greener solvents and catalysts is another critical aspect. pfizer.compharmaceutical-technology.com The development of catalytic systems that can be easily recovered and reused will be a key area of investigation, reducing both cost and environmental impact. pharmaceutical-technology.com Continuous flow chemistry also presents an opportunity to improve the synthesis of this compound, offering better control over reaction parameters and potentially higher yields. acs.org

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. mdpi.com | Enzyme discovery and engineering, optimization of reaction conditions. |

| One-Pot Synthesis | Reduced waste, shorter reaction times, increased efficiency. foresight.org | Design of multi-component reactions, catalyst compatibility. |

| Green Catalysis | Reduced environmental impact, catalyst recyclability, lower costs. pharmaceutical-technology.com | Development of novel catalysts, use of earth-abundant metals. |

| Flow Chemistry | Precise reaction control, improved safety, scalability. acs.org | Reactor design, optimization of flow parameters. |

Deeper Mechanistic Understanding of Complex Reactions Involving Multiple Functional Groups

The presence of multiple functional groups—a carboxylic acid, and two ketone moieties—in this compound suggests a rich and complex reactivity profile. A deeper mechanistic understanding of its transformations is crucial for harnessing its synthetic potential. Future studies will likely employ a combination of experimental and computational methods to elucidate the pathways of its reactions.

For example, investigating the intramolecular interactions between the functional groups could reveal novel cyclization pathways leading to heterocyclic compounds. The study of dicarbonyl compounds has shown that they can exist in equilibrium with their enol tautomers, which can significantly influence their reactivity. oxfordsciencetrove.com Understanding the tautomeric equilibria of this compound will be essential for predicting its behavior in different chemical environments.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reactions, offering insights into transient intermediates and reaction kinetics. ispe.org Isotopic labeling studies can also be employed to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. Computational studies, as will be discussed further, will play a vital role in modeling reaction intermediates and transition states that may be difficult to observe experimentally. acs.org

Expanding the Scope as a Versatile Synthetic Building Block in Organic Chemistry

The unique structure of this compound makes it an attractive building block for the synthesis of more complex molecules. Its functional groups provide multiple points for modification, allowing for the construction of a diverse range of chemical architectures. Future research will likely focus on demonstrating the utility of this compound in the synthesis of natural products, pharmaceuticals, and advanced materials. rse.org.uk

For instance, the dicarbonyl moiety can be a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry. ijpsr.com The carboxylic acid group can be readily converted into esters, amides, or other functional groups, further expanding its synthetic versatility. The development of stereoselective transformations of this compound will be particularly valuable, enabling access to enantiomerically pure compounds with specific biological activities.

The potential applications of this building block in materials science could also be explored. For example, it could be incorporated into polymers to modify their physical and chemical properties. The ability to create well-defined molecular structures from this versatile precursor will be a key driver of its adoption in various fields of chemical synthesis.

Table 2: Potential Synthetic Applications

| Application Area | Target Molecules | Key Transformations |

| Medicinal Chemistry | Heterocyclic compounds, chiral drug intermediates. | Cyclization reactions, stereoselective modifications. |

| Natural Product Synthesis | Complex polyketides, alkaloids. | Carbon-carbon bond forming reactions, functional group interconversions. |

| Materials Science | Functional polymers, molecular sensors. | Polymerization reactions, derivatization for specific properties. |

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. nih.gov For this compound, advanced computational studies will be instrumental in guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.gov These calculations can also be used to model reaction mechanisms, identify transition states, and predict reaction barriers, providing a theoretical framework for understanding its reactivity. nih.gov This can be particularly useful in understanding the complex interplay of its multiple functional groups. nih.govresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.